molecular formula C14H18BrNO3 B6638350 Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate

Cat. No.: B6638350
M. Wt: 328.20 g/mol
InChI Key: WINCIMCKYSXNAX-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is an organic compound with a complex structure that includes a brominated benzoyl group, a methylamino group, and a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate typically involves multiple steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-5-methylbenzoic acid.

    Esterification: The brominated acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-bromo-5-methylbenzoate.

    Amidation: The ester is reacted with methylamine under controlled conditions to form the corresponding amide.

    Alkylation: Finally, the amide undergoes alkylation with 2-bromo-2-methylpropanoate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with specific biological targets.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.

Mechanism of Action

The mechanism by which Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate exerts its effects depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The bromine atom and the methylamino group are key functional groups that interact with molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-methylbenzoate: Similar in structure but lacks the methylamino and propanoate groups.

    Methyl 3-amino-5-bromo-2-methylbenzoate: Contains an amino group instead of a methylamino group.

    Methyl 3-bromo-2-methylbenzoate: Similar but with different substitution patterns on the benzene ring.

Uniqueness

Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a bromine atom and a methylamino group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9-5-11(7-12(15)6-9)13(17)16(3)8-10(2)14(18)19-4/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINCIMCKYSXNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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